molecular formula C12H18N4O6S B11293139 Ethyl 4-[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate

Ethyl 4-[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate

Cat. No.: B11293139
M. Wt: 346.36 g/mol
InChI Key: BMWHJUGNDUNWFP-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

The synthesis of Ethyl 4-[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of substituted aldehydes with ethyl acetoacetate and urea in the presence of ethanol and hydrochloric acid . The reaction mixture is heated to reflux for several hours to yield the desired product. Industrial production methods may involve similar steps but are optimized for larger scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Ethyl 4-[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace existing substituents.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 4-[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways . The compound interacts with key molecular targets such as ATF4 and NF-kB proteins, leading to the suppression of inflammatory responses and promotion of cell survival. This mechanism is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 4-[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate can be compared with other pyrimidine derivatives such as:

Properties

Molecular Formula

C12H18N4O6S

Molecular Weight

346.36 g/mol

IUPAC Name

ethyl 4-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate

InChI

InChI=1S/C12H18N4O6S/c1-3-22-12(19)15-4-6-16(7-5-15)23(20,21)9-8(2)13-11(18)14-10(9)17/h3-7H2,1-2H3,(H2,13,14,17,18)

InChI Key

BMWHJUGNDUNWFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(NC(=O)NC2=O)C

Origin of Product

United States

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